molecular formula C24H19FN4O3S B5436659 1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE

Cat. No.: B5436659
M. Wt: 462.5 g/mol
InChI Key: MTIWLKJJADBBJP-UHFFFAOYSA-N
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Description

1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE is a complex organic compound with a molecular formula of C20H17FN4O2S This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a fluorophenyl group, and a furyl group, all attached to a triazino-benzoxazepine core

Preparation Methods

The synthesis of 1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the triazino-benzoxazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the ethylsulfanyl, fluorophenyl, and furyl groups is achieved through subsequent substitution reactions under controlled conditions. Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The fluorophenyl and furyl groups can participate in electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or studying biochemical pathways.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties can be leveraged for developing new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

1-[3-(ETHYLSULFANYL)-6-[5-(4-FLUOROPHENYL)-2-FURYL][1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[3-ethylsulfanyl-6-[5-(4-fluorophenyl)furan-2-yl]-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3S/c1-3-33-24-26-22-21(27-28-24)17-6-4-5-7-18(17)29(14(2)30)23(32-22)20-13-12-19(31-20)15-8-10-16(25)11-9-15/h4-13,23H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIWLKJJADBBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC=C(O4)C5=CC=C(C=C5)F)C(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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